molecular formula C11H11ClO4 B13726158 Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B13726158
M. Wt: 242.65 g/mol
InChI Key: KCIUDIRWHSEOLG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(2-Chloro-6-oxophenyl)-3-oxopropanoate.

    Reduction: Formation of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of Ethyl 3-(2-Amino-6-hydroxyphenyl)-3-oxopropanoate or Ethyl 3-(2-Mercapto-6-hydroxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which further interacts with cellular components to exert its effects.

Comparison with Similar Compounds

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

    1-(2-Hydroxyphenyl)ethan-1-one: Lacks the chloro group, resulting in different reactivity and applications.

    2,6-Dichlorobenzaldehyde: Contains two chloro groups but lacks the ester and hydroxy functionalities, leading to distinct chemical behavior.

    3-(2-Chloro-6-hydroxyphenyl)propanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

ethyl 3-(2-chloro-6-hydroxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,13H,2,6H2,1H3

InChI Key

KCIUDIRWHSEOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)O

Origin of Product

United States

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